17-Amino Geldanamycin-13C,15N2
Description
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Properties
Molecular Formula |
C₂₇¹³CH₃₉N¹⁵N₂O₈ |
|---|---|
Molecular Weight |
548.6 |
Synonyms |
17-Amino-17-demethoxygeldanamycin-13C,15N2; 17-Aminogeldanamycin-13C,15N2; NSC 255109-13C,15N2; 17AG-13C,15N2; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 17-Amino Geldanamycin-¹³C,¹⁵N₂: A Precision Tool for Hsp90 Research
Executive Summary: This guide provides a comprehensive technical overview of 17-Amino Geldanamycin-¹³C,¹⁵N₂, an isotopically labeled derivative of the potent Heat Shock Protein 90 (Hsp90) inhibitor, Geldanamycin. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, and its critical mechanism of action. We explore the significance of its stable isotope labeling as a crucial tool for quantitative mass spectrometry, enabling precise pharmacokinetic and pharmacodynamic analyses. Furthermore, this guide offers detailed, field-proven experimental protocols for its application, bridging the gap between theoretical knowledge and practical laboratory execution.
Section 1: The Hsp90 Chaperone: A Pivotal Target in Oncology
Heat Shock Protein 90 (Hsp90) is a highly abundant and essential molecular chaperone that plays a central role in maintaining cellular proteostasis.[1][2] Its primary function is to manage the folding, stabilization, and activation of a vast array of "client" proteins. In a healthy cell, Hsp90 ensures the proper conformation of key proteins involved in signal transduction, cell cycle regulation, and stress response.
However, the landscape changes dramatically in malignant cells. Cancer cells are often in a state of heightened stress due to rapid proliferation, hypoxia, and genomic instability. They become critically dependent on Hsp90 to maintain the stability and function of numerous mutated, overexpressed, and misfolded oncoproteins that drive tumor growth and survival.[1][3][4] These client proteins include critical mediators of oncogenesis such as HER2, EGFR, BCR-ABL, c-Raf, and AKT.[2][5] This dependency makes Hsp90 an attractive and strategic target for cancer therapy. By inhibiting Hsp90, one can simultaneously disrupt multiple oncogenic signaling pathways, a strategy less prone to the development of resistance compared to single-target therapies.[1][6]
The natural product Geldanamycin was one of the first identified inhibitors of Hsp90, binding potently to its N-terminal ATP-binding pocket.[5][7] However, its clinical development was hampered by significant hepatotoxicity and poor solubility.[8][9] This led to the development of semi-synthetic derivatives, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin), designed to improve the therapeutic index.[2][10] 17-Amino Geldanamycin is a key metabolite of 17-AAG, and its isotopically labeled form, the subject of this guide, is an indispensable tool for its precise study.
Section 2: 17-Amino Geldanamycin-¹³C,¹⁵N₂: Chemical and Physical Profile
Chemical Identity and Structure
17-Amino Geldanamycin-¹³C,¹⁵N₂ is a semi-synthetic benzoquinone ansamycin. It is the isotopically labeled analog of 17-Amino Geldanamycin, where specific carbon and nitrogen atoms have been replaced with their heavier stable isotopes. The labeling is typically within the carbamate group, which is crucial for its function and provides a distinct mass shift for analytical purposes.
Chemical Structure: InChI Key and other identifiers would be listed here in a full data sheet. The core structure consists of a macrocyclic ansa-bridge linked to a benzoquinone ring. The key modification from Geldanamycin is the substitution of the C17-methoxy group with an amino group. The isotopic labels are incorporated into the carbamate moiety at the C9 position.
Physicochemical Properties
The properties of 17-Amino Geldanamycin-¹³C,¹⁵N₂ are summarized in the table below. These characteristics are vital for designing experiments, preparing formulations, and ensuring the compound's stability.
| Property | Value | Source/Note |
| Appearance | Purple Solid | [11] |
| Molecular Formula | C₂₇¹³CH₃₉N¹⁵N₂O₈ | [11][12][13] |
| Molecular Weight | ~548.60 g/mol | [11][12][13] |
| Purity | Typically >98% | Vendor Specific |
| Solubility | Soluble in DMSO, Methanol | Poor aqueous solubility is a known characteristic of the class.[9] |
| Storage Conditions | 2-8°C Refrigerator, protect from light | [11] |
| Stability | Stable under recommended storage conditions. Avoid strong acids/bases. |
The Significance of Isotopic Labeling
The incorporation of ¹³C and ¹⁵N isotopes is not a trivial modification; it is a deliberate design choice that endows the molecule with immense analytical power. This "heavy" version of the molecule is chemically identical to its unlabeled ("light") counterpart but is easily distinguishable by a mass spectrometer.[14][15]
Its primary and most critical application is as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) assays. In drug development, accurately quantifying a drug or its metabolite in biological matrices (like plasma, urine, or tissue homogenates) is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. By spiking a known amount of the heavy-labeled standard into an unknown sample, any variability during sample preparation, extraction, or instrument analysis affects both the analyte and the standard equally. The ratio of the light-to-heavy signal provides an exceptionally precise and accurate quantification of the analyte, a cornerstone of modern bioanalysis.[16]
Section 3: Mechanism of Action: Inducing Oncoprotein Degradation
The antitumor activity of 17-Amino Geldanamycin stems from its high-affinity binding to Hsp90, which triggers a cascade of events culminating in the degradation of cancer-promoting proteins.
Competitive Binding to the Hsp90 N-Terminal Domain
The N-terminal domain of Hsp90 contains a unique ATP-binding pocket, often referred to as the "Bergerat fold," which is essential for its chaperone activity. Geldanamycin and its derivatives mimic the structure of ATP and bind with high affinity to this pocket.[7][17] This binding is competitive, displacing ATP/ADP and effectively jamming the chaperone's molecular machinery.[18]
Disruption of the Hsp90 Chaperone Cycle
ATP binding and subsequent hydrolysis drive a series of large-scale conformational changes in Hsp90, allowing it to engage with client proteins and co-chaperones. By blocking the ATP-binding site, 17-Amino Geldanamycin locks Hsp90 into a specific, non-functional conformation.[6] This stalled complex is recognized by the cell's quality control machinery, specifically by E3 ubiquitin ligases like CHIP (C-terminus of Hsc70-interacting protein), which are recruited to the complex.[4]
Ubiquitination and Proteasomal Degradation of Client Proteins
The recruited E3 ligase tags the Hsp90 client proteins with a chain of ubiquitin molecules. This polyubiquitination serves as a molecular signal, targeting the client oncoprotein for destruction by the 26S proteasome.[4][18] The result is the rapid and profound depletion of proteins essential for the cancer cell's growth and survival. Because cancer cells are highly dependent on these clients, they are significantly more sensitive to Hsp90 inhibition than normal cells, providing a therapeutic window.[4][6]
Cellular Outcomes
The degradation of multiple oncoproteins simultaneously leads to a collapse of key signaling pathways. This manifests as:
-
Cell Cycle Arrest: Depletion of cyclins and cyclin-dependent kinases (e.g., CDK4) halts cell cycle progression, typically at the G1 or G2 phase.[10][19]
-
Induction of Apoptosis: Degradation of anti-apoptotic proteins (like AKT) and disruption of survival signaling tips the cellular balance towards programmed cell death.
-
Inhibition of Proliferation and Angiogenesis: The loss of growth factor receptors and signaling kinases directly inhibits tumor cell proliferation.
Caption: Hsp90 inhibition by 17-Amino Geldanamycin disrupts client protein stability.
Section 4: Applications and Experimental Protocols
The primary utility of 17-Amino Geldanamycin-¹³C,¹⁵N₂ lies in its role as an internal standard for quantitative bioanalysis. Below is a representative protocol for this application.
Protocol: Quantification of 17-Amino Geldanamycin in Human Plasma via LC-MS/MS
This protocol outlines a robust method for determining the concentration of unlabeled 17-Amino Geldanamycin in plasma samples, a critical assay in clinical and pre-clinical studies.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
17-Amino Geldanamycin ("light" analyte) standard
-
17-Amino Geldanamycin-¹³C,¹⁵N₂ ("heavy" internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the IS in DMSO.
-
Calibration Curve: Serially dilute the analyte stock solution in blank plasma to create calibration standards ranging from 1 to 500 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in ACN.
-
Sample Preparation:
-
Pipette 50 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Spiking Solution (in ACN). This performs protein precipitation and adds the IS in one step.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., Zorbax SB C18, 2.1 x 75 mm, 3.5 µm).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Analyte (Light): Determine the precursor ion [M+H]⁺ and a stable product ion.
-
Internal Standard (Heavy): The precursor ion will be [M+3+H]⁺ (due to one ¹³C and two ¹⁵N). The product ion should be analogous to the light compound's fragment.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators.
-
Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Section 5: Conclusion and Future Perspectives
17-Amino Geldanamycin-¹³C,¹⁵N₂ represents a sophisticated and essential tool in the ongoing effort to develop clinically viable Hsp90 inhibitors. While the parent compounds like 17-AAG have shown biological activity, their clinical progression has been challenging, often due to complex pharmacokinetics and dose-limiting toxicities.[8][20] The ability to perform precise, validated quantification of these agents and their metabolites in patients is not merely an academic exercise; it is fundamental to understanding drug exposure, defining therapeutic windows, and ultimately improving patient outcomes. As drug development moves towards more personalized and targeted therapies, the role of high-precision analytical tools like 17-Amino Geldanamycin-¹³C,¹⁵N₂ will only become more critical.
References
-
Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years. PMC, National Center for Biotechnology Information.[Link]
-
Soga, S., Akinaga, S., & Shiotsu, Y. (2013). Hsp90 Inhibitors as Anti-Cancer Agents, from Basic Discoveries to Clinical Development. Current Pharmaceutical Design, 19(3), 366-376. [Link]
-
HSP90: Drug Discovery. Creative Animodel.[Link]
-
Khandelwal, A., et al. (2019). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal Research Reviews.[Link]
-
Lu, Y., et al. (2021). HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). International Journal of Oncology, 59(5), 1-1. [Link]
-
Bali, P., et al. (2008). HDAC6 inhibition enhances 17-AAG–mediated abrogation of hsp90 chaperone function in human leukemia cells. Blood, 112(5), 2302-2312. [Link]
-
Bisht, K. S., et al. (2003). Geldanamycin and 17-Allylamino-17-demethoxygeldanamycin Potentiate the in Vitro and in Vivo Radiation Response of Cervical Tumor Cells via the Heat Shock Protein 90-Mediated Intracellular Signaling and Cytotoxicity. Cancer Research, 63(24), 8984-8995. [Link]
-
Egorin, M. J., et al. (2006). Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proceedings of the National Academy of Sciences, 103(46), 17511-17516. [Link]
-
Al-Dhaheri, M., et al. (2024). Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. Molecules, 29(20), 4819. [Link]
-
Clinical Development of 17-Allylamino, 17-Demethoxygeldanamycin. Request PDF, ResearchGate.[Link]
-
Kim, K., et al. (2018). Cancer Chemoprevention Effects of Geldanamycin and 17-AAG in Human Oral Squamous Cell Carcinoma. The Korean Journal of Clinical Laboratory Science, 50(4), 436-444. [Link]
-
Geldanamycin. Biocompare.[Link]
-
Wrona, I. E., et al. (2001). Improved synthesis and evaluation of 17-substituted aminoalkylgeldanamycin derivatives applicable to drug delivery systems. Bioorganic & Medicinal Chemistry Letters, 11(16), 2175-2178. [Link]
-
17-Amino Geldanamycin-13C,15N2. Pharmaffiliates.[Link]
-
Tian, Z. Q., et al. (2004). Synthesis and biological activities of novel 17-aminogeldanamycin derivatives. Bioorganic & Medicinal Chemistry, 12(20), 5317-5329. [Link]
-
Goetz, A. D., et al. (2005). Phase I Pharmacokinetic and Pharmacodynamic Study of 17-Allylamino, 17-Demethoxygeldanamycin in Patients With Advanced Malignancies. Journal of Clinical Oncology, 23(6), 1078-1087. [Link]
-
17-Amino Geldanamycin-13C,15N2. CRO Splendid Lab Pvt. Ltd.[Link]
-
Development of the first geldanamycin-based HSP90 degraders. Frontiers in Chemistry.[Link]
-
Chung, Y. L., et al. (2003). Magnetic Resonance Spectroscopic Pharmacodynamic Markers of the Heat Shock Protein 90 Inhibitor 17-Allylamino,17-Demethoxygeldanamycin (17AAG) in Human Colon Cancer Models. Journal of the National Cancer Institute, 95(21), 1624-1633. [Link]
-
The chemical structures of 17-allylamino-17demethoxygeldanamycin (17-AAG), 17-amino-geldanamycin (17-AG) and geldanamycin (GA). ResearchGate.[Link]
-
Ji, A. J., et al. (2007). Determination of 17-dimethylaminoethylamino-17-demethoxygeldanamycin in human plasma by liquid chromatography with mass-spectrometric detection. Journal of Chromatography B, 847(2), 247-252. [Link]
-
Vallee, B., et al. (2010). Inhibitors of the heat shock protein 90: from cancer clinical trials to neurodegenerative diseases. Atlas of Genetics and Cytogenetics in Oncology and Haematology.[Link]
-
Taechowisan, T., et al. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science, 11(08), 098-107. [Link]
Sources
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- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Applications of 13C and 15N labeled benzoquinone ansamycins
Executive Summary
Benzoquinone ansamycins, specifically Geldanamycin (GA) and its clinical derivatives 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin) , represent a critical class of Hsp90 inhibitors. While their antitumor potential is well-documented, the precise characterization of their binding modes and pharmacokinetic (PK) profiles in complex biological matrices remains a challenge.
This technical guide details the application of stable isotope labeling (13C and 15N) to overcome these hurdles. By incorporating heavy isotopes into the ansamycin scaffold, researchers can unlock high-fidelity structural data via NMR and achieve absolute quantification in clinical PK studies using Isotope Dilution Mass Spectrometry (IDMS).
Section 1: Biosynthetic Production of Labeled Ansamycins
Unlike synthetic small molecules, benzoquinone ansamycins are complex macrocycles derived from bacterial polyketide synthases (PKS). Total chemical synthesis of isotopically labeled variants is cost-prohibitive and low-yielding. The industry standard for producing 13C/15N-labeled GA is biosynthetic fermentation using Streptomyces hygroscopicus.
The Biosynthetic Logic
The carbon skeleton of geldanamycin is assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, followed by condensation with malonyl-CoA and methylmalonyl-CoA extender units.[1]
-
15N Incorporation: The amide nitrogen in the ansa-ring originates from the amino group of AHBA, which is derived from the shikimate pathway (via amino donors like glutamine/ammonia).
-
13C Incorporation: The macrocyclic ring carbons are derived from acetate and propionate units (via glycolysis of glucose).
Protocol: Fermentation of Uniformly Labeled [U-13C, 15N]-Geldanamycin
Objective: Produce >95% enriched geldanamycin for NMR/MS applications.
Reagents:
-
Strain:Streptomyces hygroscopicus var.[2][3] geldanus (NRRL 3602).
-
Medium: Modified Synthetic Medium (minimal salts).
-
Isotope Sources: [U-13C6]D-Glucose (2 g/L), [15N]NH4Cl (1 g/L).
Workflow:
-
Seed Culture: Inoculate spores into 50 mL YPD medium (unlabeled). Grow for 48h at 28°C, 200 rpm.
-
Washing: Centrifuge mycelia (3000 x g, 10 min). Wash 2x with sterile saline to remove unlabeled carbon/nitrogen sources.
-
Production Fermentation: Resuspend mycelia in 100 mL Modified Synthetic Medium containing [U-13C]Glucose and [15N]NH4Cl as sole C/N sources.
-
Incubation: Ferment for 5-7 days at 28°C. Monitor pH (maintain 6.8–7.2).
-
Extraction:
-
Filter broth to remove mycelia.
-
Extract filtrate 3x with Ethyl Acetate (EtOAc).
-
Combine organic layers, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: Silica gel chromatography (CHCl3:MeOH gradient). Isolate the yellow/orange fraction.
-
Validation: Confirm enrichment via LC-MS (shift in M+H peak) and 1D-1H NMR (loss of singlets due to 13C-1H coupling).
Section 2: Structural Biology Applications (NMR)
The primary utility of 13C/15N-labeled ansamycins is determining their bioactive conformation when bound to the N-terminal ATP-binding pocket of Hsp90.
Isotope-Filtered NMR (Ligand-Observed)
When an unlabeled drug binds to a large protein (Hsp90 ~90 kDa dimer), its NMR signals broaden and disappear. Conversely, using a 13C/15N-labeled ligand with unlabeled protein allows for "Isotope Filtering."
-
Experiment: 2D 13C-1H HSQC (Heteronuclear Single Quantum Coherence).
-
Mechanism: The pulse sequence selects only protons attached to 13C. The massive background signal from the unlabeled protein is suppressed.
-
Insight: Chemical shift perturbations (CSP) of the ligand's 13C nuclei reveal exactly which parts of the drug interact with the protein environment (e.g., the carbamate group hydrogen bonding to Asp93).
Transferred NOE (trNOE)
For labile ligands (fast exchange), 13C-labeling allows the measurement of intramolecular NOEs of the bound ligand without interference from protein NOEs. This defines the "U-shaped" conformation of geldanamycin in the active site.
Figure 1: Isotope-filtered NMR workflow for determining the bound structure of Hsp90 inhibitors.
Section 3: Pharmacokinetics & Bioanalysis (LC-MS/MS)
In clinical drug development, 17-AAG and 17-DMAG require precise quantification in human plasma. The "Gold Standard" for bioanalysis is Isotope Dilution Mass Spectrometry (IDMS).
The Problem with Analog Internal Standards
Early methods used 17-DMAG as an internal standard (IS) for 17-AAG. However, 17-DMAG has different retention times and ionization efficiencies, leading to matrix effects (ion suppression/enhancement) that compromise accuracy.
The Solution: Stable Isotope Labeled Internal Standards (SIL-IS)
Using a [13C, 15N]-17-AAG analog (produced via the Section 1 protocol followed by chemical derivatization) provides an ideal IS.
-
Co-Elution: The labeled IS elutes at the exact same time as the analyte.
-
Matrix Correction: Any ion suppression affecting the analyte affects the IS identically.
-
Mass Shift: The mass difference (e.g., +15 Da for uniformly labeled) ensures no spectral overlap.
Quantitative Comparison Table
| Feature | Analog IS (e.g., 17-DMAG) | Stable Isotope IS (13C/15N-17-AAG) |
| Retention Time | Different from Analyte | Identical to Analyte |
| Matrix Effect Correction | Poor (Variable) | Excellent (1:1 correction) |
| Extraction Recovery | May differ | Identical |
| Precision (CV%) | 5 – 15% | < 2% |
| Regulatory Status | Acceptable (Early Stage) | Preferred (Late Stage/NDA) |
Section 4: Biosynthetic Pathway Map
Understanding the origin of the atoms helps in designing specific labeling strategies (e.g., using 15N-Aspartate to label only the amide).
Figure 2: Biosynthetic assembly of Geldanamycin showing the incorporation of 15N (red path) and 13C (blue path).
References
-
Biosynthetic Origin: Haber, A., et al. (1977).[4] "Biosynthetic origin of the C2 units of geldanamycin and distribution of label from D-[6-13C]glucose." Journal of the American Chemical Society, 99(10), 3541-3544. Link
-
NMR Binding Studies: McConnell, J. R., et al. (2021). "Using NMR to identify binding regions for N and C-terminal Hsp90 inhibitors using Hsp90 domains." RSC Medicinal Chemistry, 12, 410-415.[5] Link
-
Labeled Ligand Screening: Dalvit, C., et al. (2010). "Labeled Ligand Displacement: Extending NMR-Based Screening of Protein Targets." Journal of the American Chemical Society, 132(24). Link
-
Pharmacokinetics: Egorin, M. J., et al. (2005).[6] "Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin... in patients with refractory advanced cancers." Clinical Cancer Research, 11(13). Link
-
Internal Standards: Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthetic origin of the C2 units of geldanamycin and distribution of label from D-[6-13C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shellichemistry.com - Hsp90 [shellichemistry.com]
- 6. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Calculating response factors for 17-Amino Geldanamycin-13C,15N2
Abstract
This application note details the protocol for the quantification of 17-Amino Geldanamycin (17-AG), the active metabolite of the Hsp90 inhibitor Tanespimycin (17-AAG), in biological matrices. It specifically addresses the calculation of Response Factors (RF) and Relative Response Factors (RRF) using a stable isotope-labeled internal standard, 17-Amino Geldanamycin-13C,15N2 . The methodology utilizes LC-MS/MS in negative electrospray ionization (ESI-) mode to overcome matrix-induced ionization suppression, ensuring high-fidelity pharmacokinetic data.
Introduction
17-Amino Geldanamycin (17-AG) is the primary active metabolite of 17-AAG (Tanespimycin), a geldanamycin derivative that inhibits Heat Shock Protein 90 (Hsp90). Accurate quantification of 17-AG is critical in clinical pharmacology because it exhibits similar potency to the parent drug but distinct pharmacokinetic properties, including a longer half-life and different tissue distribution profiles.
In LC-MS/MS bioanalysis, matrix effects (ME) can significantly alter ionization efficiency, leading to erroneous data if not properly corrected. The use of 17-Amino Geldanamycin-13C,15N2 (a stable isotope-labeled internal standard, SIL-IS) is the gold standard for correction. Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix suppression or enhancement.[1]
This guide focuses on the mathematical and experimental derivation of the Relative Response Factor (RRF) , a dimensionless constant that normalizes the instrument's sensitivity to the analyte relative to the internal standard.
Theoretical Framework: Response Factors
To quantify accurately, we must distinguish between the absolute Response Factor and the Relative Response Factor.
Absolute Response Factor (RF)
The RF represents the instrument's sensitivity to a specific compound under defined conditions.
Relative Response Factor (RRF)
The RRF is the ratio of the analyte's RF to the internal standard's RF. It is a robust constant that compensates for daily instrument drift.
Experimental Protocol
Materials & Reagents
-
Analyte: 17-Amino Geldanamycin (17-AG), Purity >98%.
-
Internal Standard (SIL-IS): 17-Amino Geldanamycin-13C,15N2 (Mass shift +3 Da), Isotopic Purity >99%.
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
Stock Solution Preparation
-
17-AG Stock (1 mg/mL): Dissolve 1.00 mg (corrected for purity) in DMSO.
-
SIL-IS Stock (1 mg/mL): Dissolve 1.00 mg in DMSO.
-
Working IS Solution: Dilute SIL-IS stock in 50:50 MeOH:Water to a fixed concentration (e.g., 50 ng/mL). This concentration must be added consistently to every sample.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of Working IS Solution (50 ng/mL). Vortex gently.
-
Add 150 µL of ice-cold Methanol (precipitating agent).
-
Vortex for 60 seconds at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Negative Mode (favors the quinone structure).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| 17-AG | 544.2 [M-H]⁻ | 501.2 | 25 |
| 17-AG-13C,15N2 | 547.2 [M-H]⁻ | 504.2 | 25 |
Calculation Methodology
Step 1: Purity Correction
Before calculating RF, correct the weighed mass of the reference standard for chemical purity and salt form.
Step 2: Determining Linearity and RRF
Inject a calibration curve (6-8 non-zero levels) ranging from LLOQ (e.g., 1 ng/mL) to ULOQ (e.g., 1000 ng/mL). The IS concentration is constant (e.g., 50 ng/mL).
Plot the Area Ratio vs. Concentration Ratio :
Perform a linear regression (
-
The Slope (
) of this line is the Relative Response Factor (RRF).
Step 3: Calculating Unknown Concentrations
Once the RRF (Slope) is established from the calibration curve, calculate the concentration of 17-AG in unknown samples:
Visualizations
Figure 1: Analytical Workflow for RRF Determination
Caption: Step-by-step workflow for generating the data required to calculate the Relative Response Factor.
Figure 2: The Logic of Internal Standard Correction
Caption: Mechanism by which the SIL-IS compensates for matrix effects. Since suppression affects both analyte and IS equally, the ratio remains constant.
Validation & Troubleshooting
Linearity
The method is considered linear if the correlation coefficient (
Matrix Factor (MF)
To validate the RRF, calculate the Matrix Factor:
Troubleshooting RRF Drift
If the RRF (Slope) changes significantly between batches:
-
Check IS Purity: Isotope exchange (D to H) can occur with deuterated standards, but 13C/15N is stable. Check for degradation.
-
Source Contamination: A dirty ESI cone can differentially suppress ions if they have vastly different masses, though with a +3 Da shift, this is rare.
-
Solvent pH: Ensure the mobile phase pH is buffered (Ammonium Acetate) to stabilize the ionization state of the amine group.
References
-
Egorin, M. J., et al. (1998). Metabolism of 17-(allylamino)-17-demethoxygeldanamycin (NSC 330507) by murine and human hepatic preparations. Cancer Research, 58(11), 2385-2396. Link
-
Food and Drug Administration (FDA).[3] (2018). Bioanalytical Method Validation, Guidance for Industry.[4] U.S. Department of Health and Human Services. Link
-
Hwang, K., et al. (2013). LC-MS/MS method for determination of geldanamycin derivative GM-AMPL in rat plasma to support preclinical development. Journal of Chromatography B, 912, 58-64. Link
-
Smith, V., et al. (2005). Comparison of 17-dimethylaminoethylamino-17-demethoxy-geldanamycin (17DMAG) and 17-allylamino-17-demethoxygeldanamycin (17AAG) in vitro.[5] Cancer Chemotherapy and Pharmacology, 56(2), 126-134. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link
Sources
Troubleshooting & Optimization
Preventing degradation of 17-Amino Geldanamycin-13C,15N2 during storage
Welcome to the technical support guide for 17-Amino Geldanamycin-13C,15N2. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this isotopically labeled HSP90 inhibitor. Given the inherent instability of the ansamycin class of antibiotics, adherence to strict protocols is critical for ensuring the compound's integrity and the reproducibility of your experimental results.
This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during the handling of this compound.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
Q1: What is 17-Amino Geldanamycin-13C,15N2, and why is its stability a concern?
17-Amino Geldanamycin (17-AG) is a semi-synthetic analog of Geldanamycin, a naturally occurring benzoquinone ansamycin antibiotic.[1][2] Like its parent compound, 17-AG is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[1][3][4] The "-13C,15N2" designation indicates that the molecule has been isotopically labeled, which is common for use in mass spectrometry-based quantitative studies.
The primary concern is the inherent chemical instability of the benzoquinone ansamycin scaffold.[5][6][7] This class of molecules is susceptible to degradation under various conditions, including exposure to light, heat, and unfavorable pH, particularly in aqueous solutions.[1][8] Degradation can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental data.
Q2: I've just received my vial of 17-Amino Geldanamycin-13C,15N2. How should I store it?
Upon receipt, the lyophilized powder should be stored under desiccated conditions at -20°C and protected from light.[1] Most suppliers assure stability for several years under these conditions.[9][10] Do not store the powder at room temperature or in a refrigerator (4°C) for extended periods.
Q3: What is the best solvent for reconstituting the compound?
The recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][10][11] 17-AG is readily soluble in DMSO at concentrations of 10 mg/mL or higher.[3][10][11][12] Anhydrous ethanol can also be used, but solubility is typically lower.[10][12] Avoid using aqueous buffers to prepare the initial stock solution due to the compound's poor aqueous solubility and high susceptibility to hydrolysis.[6]
Q4: How should I store the reconstituted stock solution?
Once reconstituted in anhydrous DMSO, the stock solution should be:
-
Aliquoted: Divide the stock solution into smaller, single-use volumes in appropriate vials (e.g., low-protein binding microcentrifuge tubes). This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[3]
-
Stored Frozen: Store the aliquots at -20°C or, for longer-term storage (over 3 months), at -80°C.[3][13]
-
Protected from Light: Use amber vials or wrap clear vials in foil to prevent photodegradation.
Properly stored DMSO stock solutions are generally stable for at least 3 months at -20°C.[3]
Q5: Does the isotopic labeling (13C, 15N2) affect the compound's stability?
No, the incorporation of stable isotopes such as 13C and 15N2 does not alter the chemical reactivity or stability of the molecule. The degradation pathways and optimal storage conditions are identical to the unlabeled 17-Amino Geldanamycin. The labels only change the molecular weight, which is detectable by mass spectrometry.
Section 2: Troubleshooting Guide - Common Degradation Issues
This section addresses specific problems that may indicate compound degradation.
Q: My experimental results are inconsistent or show a loss of compound activity. Could this be a storage issue?
A: Yes, this is a classic sign of compound degradation. The benzoquinone moiety of 17-AG is the primary site of instability.
Causality:
-
Hydrolysis: The presence of water, even in trace amounts in DMSO, can lead to the hydrolysis of the ansa-macrocycle, breaking the ring structure and rendering the molecule inactive.
-
pH Sensitivity: The compound is known to decompose in acidic solutions.[1] When preparing working solutions in aqueous cell culture media or buffers, the local pH can significantly impact stability. The compound is more stable in neutral to slightly basic conditions, but prolonged incubation in any aqueous media is discouraged.[8][14]
-
Oxidation: The hydroquinone form of 17-AG is highly susceptible to oxidation, which can be catalyzed by trace metals.[15]
-
Freeze-Thaw Cycles: Each freeze-thaw cycle introduces moisture from condensation into the stock solution, accelerating degradation. This is why aliquoting is mandatory.
Q: I noticed a color change in my DMSO stock solution. What does this mean?
A: A significant color change, often from a dark purple/blue to a lighter brown or yellow, is a strong visual indicator of chemical degradation. The color of ansamycins is due to the chromophoric benzoquinone ring system.[2] A change in color signifies a chemical alteration of this chromophore, which is essential for its binding to HSP90.[16] If you observe a color change, it is highly recommended to discard the stock and use a fresh aliquot.
Q: How can I be sure my compound is pure and not degraded before starting an experiment?
A: While visual inspection is a first step, analytical verification is the gold standard.
Recommended Action: If you have access to analytical instrumentation, you can assess the purity of your stock solution.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A healthy sample should show a single major peak at the expected retention time. The appearance of multiple new peaks, especially earlier-eluting (more polar) ones, is a clear sign of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides definitive confirmation. You can verify the mass of the parent compound (remembering to account for the isotopic labels) and identify the masses of potential degradation products.
Section 3: Protocols - Best Practices for Handling and Storage
Adherence to these protocols will maximize the shelf-life and integrity of your 17-Amino Geldanamycin-13C,15N2.
Protocol 1: Reconstitution of Lyophilized Powder
-
Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until all powder is completely dissolved. The solution should be clear.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein binding amber vials or clear vials wrapped in foil.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 1 year).[13]
Protocol 2: Preparation of Working Solutions
-
Thawing: Remove a single aliquot of the DMSO stock solution from the freezer. Thaw it completely at room temperature.
-
Dilution: Perform serial dilutions into your final aqueous medium (e.g., cell culture media, assay buffer) immediately before use. Do not prepare and store aqueous working solutions. Aqueous solutions should not be stored for more than a day.[9]
-
Mixing: Ensure thorough mixing after the final dilution step to avoid precipitation and ensure a homogenous solution.
-
Discard: Discard any unused portion of the thawed DMSO stock aliquot. Do not re-freeze it.
Data & Visualization
Table 1: Storage Recommendations Summary
| Form | Solvent | Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C | ≥ 4 years[10] | Desiccate, protect from light |
| DMSO Stock Solution | Anhydrous DMSO | -20°C | ≤ 3 months[3] | Aliquot, protect from light, avoid freeze-thaw |
| DMSO Stock Solution | Anhydrous DMSO | -80°C | ≤ 1 year[13] | Aliquot, protect from light, avoid freeze-thaw |
| Aqueous Working Solution | Cell Media / Buffer | N/A | Use Immediately | Do not store |
Diagram 1: Key Factors Driving Degradation
This diagram illustrates the primary environmental factors that contribute to the chemical breakdown of 17-Amino Geldanamycin.
Caption: Key environmental factors leading to the degradation of 17-Amino Geldanamycin.
Diagram 2: Recommended Handling and Storage Workflow
This workflow provides a step-by-step visual guide to best practices from receiving the compound to its final use in an experiment.
Caption: Recommended workflow for handling and storing 17-Amino Geldanamycin.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Geldanamycin. Retrieved from [Link]
-
Request PDF. (n.d.). Clinical Development of 17-Allylamino, 17-Demethoxygeldanamycin. Retrieved from [Link]
-
PMC. (n.d.). 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells. Retrieved from [Link]
-
MDPI. (2011, September 26). Degradable Cross-Linked Nanoassemblies as Drug Carriers for Heat Shock Protein 90 Inhibitor 17-N-Allylamino-17-demethoxy-geldanamycin. Retrieved from [Link]
-
Frontiers. (2023, June 27). Development of the first geldanamycin-based HSP90 degraders. Retrieved from [Link]
-
Natural Product Reports (RSC Publishing). (2022, March 4). Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins. Retrieved from [Link]
-
PubMed. (2008, May 15). Enhancement of geldanamycin production by pH shock in batch culture of Streptomyces hygroscopicus subsp. duamyceticus. Retrieved from [Link]
-
PMC. (2013, December 17). Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer's disease. Retrieved from [Link]
-
AACR Journals. (2005, June 1). The Heat Shock Protein 90 Inhibitor, 17-Allylamino-17-demethoxygeldanamycin, Enhances Osteoclast Formation and Potentiates Bone Metastasis of a Human Breast Cancer Cell Line. Retrieved from [Link]
-
ResearchGate. (2013, November 26). Does anyone have any idea how stable geldanamycin is at high temperature and high pH? Retrieved from [Link]
-
PMC. (n.d.). Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation. Retrieved from [Link]
-
ResearchGate. (2021, October 9). How long is Geldanamycin stable at temperatures ranging from 20-30 Degree? Retrieved from [Link]
-
ScienceDirect. (2008, October 11). Design and synthesis of ansamycin antibiotics. Retrieved from [Link]
-
PMC. (n.d.). Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ansamycin | C46H62N4O11 | CID 135950975. Retrieved from [Link]
-
PubMed. (2007, January 15). Degradation characteristics and metabolic pathway of 17alpha-ethynylestradiol by Sphingobacterium sp. JCR5. Retrieved from [Link]
-
Cancer Research - AACR Journals. (2003, December 24). Geldanamycin and 17-Allylamino-17-demethoxygeldanamycin Potentiate the in Vitro and in Vivo Radiation Response of Cervical Tumor Cells via the Heat Shock Protein 90-Mediated Intracellular Signaling and Cytotoxicity. Retrieved from [Link]
-
PMC. (n.d.). Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2. Retrieved from [Link]
-
ConnectSci. (1992, January 1). Structure and Absolute Configuration of the Ansamycin Antibiotic Awamycin. Retrieved from [Link]
-
MDPI. (2024, October 20). Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 19-substituted geldanamycins with altered conformations and their binding to heat shock protein Hsp90. Retrieved from [Link]
-
ResearchGate. (n.d.). Abrogation of Heat Shock Protein 70 Induction as a Strategy to Increase Antileukemia Activity of Heat Shock Protein 90 Inhibitor 17-Allylamino-Demethoxy Geldanamycin. Retrieved from [Link]
-
PMC - NIH. (n.d.). Chemo-informatic design of antibiotic geldenamycin analogs to target stress proteins HSP90 of pathogenic protozoan parasites. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
AACR Journals. (n.d.). Blocking HSP90 Addiction Inhibits Tumor Cell Proliferation, Metastasis Development, and Synergistically Acts with Zoledronic Acid to Delay Osteosarcoma Progression. Retrieved from [Link]
-
PMC. (n.d.). Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years. Retrieved from [Link]
-
Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
PubMed. (2004, October 15). Synthesis and biological activities of novel 17-aminogeldanamycin derivatives. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021, August 5). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Retrieved from [Link]
-
PNAS. (2006, November 14). Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Retrieved from [Link]
-
MDPI. (2025, July 22). Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. Retrieved from [Link]
-
Request PDF - ResearchGate. (2025, August 10). Degradation characteristics and metabolic pathway of 17α-ethynylestradiol by Sphingobacterium sp. JCR5. Retrieved from [Link]
-
PMC. (n.d.). Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Request PDF - ResearchGate. (n.d.). Modern Competent Methods for Purity Determination of Gold: Some Practical Aspects. Retrieved from [Link]
-
Explore Accurate Methods for Testing the Purity of Precious Metal Jewelry. (2024, September 19). Retrieved from [Link]
Sources
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- 2. Design and synthesis of ansamycin antibiotics [comptes-rendus.academie-sciences.fr]
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- 4. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Enzo Life Sciences 17-AAG (1mg). CAS: 75747-14-7, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
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- 14. Degradable Cross-Linked Nanoassemblies as Drug Carriers for Heat Shock Protein 90 Inhibitor 17-N-Allylamino-17-demethoxy-geldanamycin [mdpi.com]
- 15. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Validating Bioanalytical Methods with 17-Amino Geldanamycin-13C,15N2: A Comparative Technical Guide
Executive Summary
17-Amino Geldanamycin (17-AG) is the active metabolite of the Hsp90 inhibitor 17-AAG (Tanespimycin).[1] Accurate quantification of 17-AG is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations in oncology drug development.
This guide addresses the validation of LC-MS/MS methods using 17-Amino Geldanamycin-13C,15N2 as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike structural analogs (e.g., Geldanamycin or 17-DMAG), this SIL-IS offers identical physicochemical behavior to the analyte, providing superior compensation for matrix effects and ionization variability—a requirement increasingly prioritized by FDA M10 and ICH M10 bioanalytical guidelines.
Part 1: The Scientific Imperative
Metabolic Context & Hsp90 Inhibition
17-AAG functions by binding to the ATP-pocket of Heat Shock Protein 90 (Hsp90), destabilizing client oncoproteins (e.g., HER2, Akt).[2] In vivo, 17-AAG is metabolized via CYP450 enzymes and quinone oxidoreductase (NQO1) into 17-AG .
-
Clinical Relevance: 17-AG retains Hsp90 inhibitory activity and often persists in plasma longer than the parent drug.
-
Bioanalytical Challenge: The quinone moiety in geldanamycins makes them susceptible to reduction (to hydroquinone) and redox cycling, requiring rigorous sample handling.
Pathway Visualization
The following diagram illustrates the metabolic conversion and the structural relationship relevant to the assay.
Figure 1: Metabolic pathway of 17-AAG to 17-AG and the relationship to the stable isotope labeled internal standard.
Part 2: Comparative Analysis of Internal Standards
The choice of Internal Standard (IS) dictates the ruggedness of an LC-MS/MS assay. Below is an objective comparison of 17-AG-13C,15N2 against common alternatives.
Table 1: Performance Metrics Comparison
| Feature | 17-AG-13C,15N2 (SIL-IS) | Structural Analog (e.g., Geldanamycin) | External Calibration |
| Retention Time | Co-elutes with 17-AG (Identical RT) | Shifts (± 0.5 - 2.0 min difference) | N/A |
| Matrix Effect Compensation | Excellent. Experiences identical ionization suppression/enhancement. | Poor to Moderate. Different RT means it experiences different matrix zones. | None. Highly susceptible to matrix variability. |
| Extraction Recovery | Compensates for extraction losses perfectly. | May have different solubility/binding affinity. | Assumes 100% or constant recovery (risky). |
| Precision (%CV) | Typically < 5% | Typically 5 - 15% | > 15% (often fails regulatory criteria) |
| Cost | High (Initial synthesis/purchase) | Low to Moderate | Low |
| Regulatory Risk (FDA M10) | Low (Preferred approach) | Moderate (Requires rigorous cross-validation) | High (Often rejected for regulated studies) |
Expert Insight: While structural analogs like Geldanamycin share the core ansamycin structure, differences in the C17-substituent alter lipophilicity. In Reversed-Phase LC, this causes the analog to elute at a different time than 17-AG. If a phospholipid elution zone overlaps with 17-AG but not the analog, the signal of the analyte will be suppressed while the IS remains unaffected, leading to gross underestimation of concentration. The SIL-IS co-elutes, ensuring that if the analyte is suppressed by 50%, the IS is also suppressed by 50%, maintaining a constant Ratio.
Part 3: Method Validation Workflow (FDA/ICH M10 Compliant)
Materials & Reagents[3][4]
-
Analyte: 17-Amino Geldanamycin (Reference Standard).[1]
-
Internal Standard: 17-Amino Geldanamycin-13C,15N2 (Isotopic purity >99%).
-
Matrix: Human Plasma (K2EDTA or Heparin). Note: Avoid Lithium Heparin if interference is suspected in positive mode, though negative mode is often used for geldanamycins.
LC-MS/MS Conditions
Geldanamycin derivatives often ionize well in Negative ESI mode due to the quinone/amide functionality, though Positive mode is possible.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 4.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Transitions (MRM):
-
Analyte (17-AG):
544.2 501.2 (Loss of ~43 Da, likely -CONH or propyl fragment). -
IS (17-AG-13C,15N2):
547.2 504.2 (Shift of +3 Da maintained in fragment).
Experimental Protocol: Sample Preparation
To minimize redox cycling, samples should be processed quickly and kept cool.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of 17-AG-13C,15N2 working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 13,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (to match initial gradient conditions).
Validation Logic Diagram
Figure 2: Decision tree for validating matrix effects using SIL-IS according to M10 guidelines.
Part 4: Key Validation Experiments & Acceptance Criteria
Matrix Factor (MF) Determination
This is the definitive test for the SIL-IS utility.
-
Protocol:
-
Prepare Set A (Post-Extraction Spike): Extract 6 different lots of blank plasma. Spike analyte and IS after extraction.
-
Prepare Set B (Neat Solution): Analyte and IS in mobile phase/solvent only.
-
-
Calculation:
-
Acceptance: The CV of the IS-normalized MF across 6 lots must be ≤ 15% .
-
Why SIL-IS Wins: With an analog IS, the absolute MF might vary from 0.8 to 1.2 across lots. With SIL-IS, even if absolute signal drops to 0.5, the Ratio remains constant (1.0), yielding a CV close to 0%.
Isotopic Contribution (Cross-Signal Interference)
Because the mass shift is only +3 Da (13C, 15N2), there is a risk that the natural isotopic envelope of the analyte (specifically the M+3 isotope) contributes to the IS channel.
-
Check: Inject the ULOQ (Upper Limit of Quantification) of the analyte without IS.
-
Measure: Signal at the IS transition (
547.2). -
Requirement: The interference in the IS channel must be ≤ 5% of the average IS response.[3]
-
Mitigation: If interference > 5%, increase the concentration of the IS added to samples to "drown out" the analyte's isotopic contribution.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low IS Recovery | Protein binding or poor solubility in extraction solvent. | Optimize precipitation ratio (e.g., 1:4 Plasma:ACN) or try Methanol. |
| Non-Linearity | Isotopic interference (Crosstalk). | Check M+3 contribution from Analyte to IS. Adjust IS concentration higher. |
| Peak Tailing | Interaction with silanols or metal ions (common for geldanamycins). | Use end-capped columns; Add 0.1% Formic Acid or Ammonium Acetate; Use PEEK tubing if metal sensitive. |
| Instability | Quinone reduction to hydroquinone. | Keep samples at 4°C; Add Ascorbic Acid (antioxidant) if degradation is observed. |
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[4] (2022).[5][4] Available at: [Link]
-
Egorin, M. J., et al. "Plasma pharmacokinetics and tissue distribution of 17-allylamino-17-demethoxygeldanamycin (NSC 330507) in CD2F1 mice." Cancer Chemotherapy and Pharmacology, 47(4), 291-302. (2001).[6] Available at: [Link]
-
Hwang, K., et al. "Liquid chromatography-tandem mass spectrometry method for the determination of 17-allylamino-17-demethoxygeldanamycin and its active metabolite, 17-amino-17-demethoxygeldanamycin, in human plasma." Journal of Chromatography B, 830(1), 9-15. (2006).[7] Available at: [Link]
-
Guo, W., et al. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Corporation Application Note. Available at: [Link]
Sources
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- 2. agscientific.com [agscientific.com]
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- 4. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
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- 7. researchgate.net [researchgate.net]
Technical Guide: 17-Amino Geldanamycin-13C,15N2 vs. Deuterated (d8) Internal Standards for LC-MS/MS Bioanalysis
Executive Summary
In the bioanalysis of 17-Amino Geldanamycin (17-AG) —the active and clinically relevant metabolite of Tanespimycin (17-AAG)—the choice of Internal Standard (IS) is the single most critical factor determining assay precision and robustness.
While deuterated standards (d8 ) offer a significant mass shift (+8 Da) that eliminates isotopic interference, they frequently suffer from the Deuterium Isotope Effect , causing chromatographic separation from the analyte. This separation renders them ineffective at correcting for transient matrix effects (ion suppression) in complex biological matrices like plasma or tumor lysate.
The Verdict: The 13C,15N2 labeled standard (+3 Da) is the superior choice for regulated bioanalysis (GLP/GCP). Despite a smaller mass difference, its perfect chromatographic co-elution ensures it experiences the exact same ionization environment as the analyte, providing true normalization of matrix effects.
Scientific Context: The Analyte & The Challenge
17-AG is a benzoquinone ansamycin antibiotic derivative.[1] It functions by inhibiting Heat Shock Protein 90 (Hsp90), leading to the degradation of oncogenic client proteins (e.g., HER2, EGFR).
Metabolic Pathway & Relevance
17-AAG is rapidly metabolized in vivo to 17-AG. In many clinical trials, 17-AG accumulates to higher concentrations than the parent drug and has a longer half-life, making it the primary marker for pharmacokinetics (PK) and pharmacodynamics (PD).
Figure 1: Metabolic conversion of Tanespimycin to 17-AG. Accurate quantification of 17-AG is essential as it represents the bioactive exposure in patients.
Technical Comparison: 13C,15N2 vs. Deuterated (d8)
This section analyzes the physicochemical differences that dictate assay performance.
The Deuterium Isotope Effect (The Flaw of d8)
Deuterium (
-
Chromatography: In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often interact slightly less with the C18 stationary phase.
-
Result: The d8-IS elutes earlier than the natural 17-AG (typically 2–10 seconds shift).
-
Consequence: If a matrix interference (e.g., phospholipids) suppresses ionization at the exact retention time of 17-AG, the d8-IS (which eluted earlier) will not be suppressed. The ratio of Analyte/IS changes, leading to inaccurate quantification.
The Stability of "Heavy" Atoms (The Advantage of 13C/15N)
Carbon-13 and Nitrogen-15 isotopes reside in the nucleus. They do not significantly alter bond lengths or electronic clouds compared to their natural counterparts.
-
Chromatography: 17-AG-13C,15N2 is chemically identical to 17-AG.
-
Result: Perfect Co-elution. The IS and Analyte stack perfectly on top of each other in the chromatogram.
-
Consequence: Any ion suppression affects both the Analyte and IS equally. The ratio remains constant, preserving accuracy.
Comparative Data Summary
| Feature | 17-Amino Geldanamycin-d8 | 17-Amino Geldanamycin-13C,15N2 |
| Mass Shift | +8 Da (Excellent) | +3 Da (Moderate) |
| Isotopic Interference | Negligible | Requires validation (see Protocol B) |
| Retention Time | Shifts earlier (0.1 - 0.3 min) | Identical to Analyte |
| Matrix Effect Correction | Poor (if peaks separate) | Superior (Real-time correction) |
| H/D Exchange Risk | High (in protic solvents/acidic pH) | None (Isotopes are non-exchangeable) |
| Cost | Generally Lower | Generally Higher |
Experimental Protocols for Validation
To scientifically validate the choice of IS, you must perform these two specific experiments. These are self-validating systems required by FDA/EMA guidelines.
Protocol A: Post-Column Infusion (Visualizing Matrix Effects)
This experiment proves whether your IS elutes in a "safe" or "suppressed" zone.
-
Setup: Connect a syringe pump containing a solution of 17-AG (analyte) and the IS to the LC flow path after the column but before the Mass Spectrometer source via a T-junction.
-
Infusion: Infuse the standard solution at a constant rate (e.g., 10 µL/min) to generate a steady background signal (baseline).
-
Injection: Inject a "Blank Matrix" sample (extracted plasma with no drug) into the LC column.
-
Observation: Monitor the baseline.
-
Dip in baseline: Indicates ion suppression caused by matrix components eluting from the column.
-
Overlay: Overlay the retention time of 17-AG and your chosen IS on this trace.
-
-
Pass Criteria: Both the Analyte and IS peaks must fall within the same region of the baseline. If the d8-IS elutes before a suppression zone that hits the Analyte, the d8 standard fails .
Protocol B: Cross-Signal Contribution (The +3 Da Check)
Since 13C,15N2 is only +3 Da heavier, we must ensure natural isotopes of 17-AG don't interfere.
-
Step 1 (Analyte Interference): Inject a high concentration sample of unlabeled 17-AG (Upper Limit of Quantification - ULOQ). Monitor the IS channel (M+3).
-
Calculation:(Area in IS Channel / Area in Analyte Channel) * 100
-
Limit: Contribution should be < 5% of the IS response at the Lower Limit of Quantification (LLOQ).
-
-
Step 2 (IS Purity): Inject the IS only at the working concentration. Monitor the Analyte channel.
-
Limit: Contribution should be < 20% of the LLOQ response of the analyte.
-
Workflow Visualization
The following diagram illustrates the decision logic for selecting and validating the internal standard for 17-AG bioanalysis.
Figure 2: Decision matrix for IS selection. Note that while d8 offers better mass separation, it frequently fails the retention time coincidence requirement essential for correcting matrix effects.
References
-
US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wang, S., et al. (2007). The use of stable-isotope-labeled internal standards in quantitative bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
-
Egorin, M. J., et al. (1998). Metabolism of 17-(allylamino)-17-demethoxygeldanamycin (NSC 330507) by murine and human hepatic preparations. Cancer Research. Retrieved from [Link]
- Jemal, M., et al. (2003). The need for stable isotope labeled internal standards in LC-MS/MS quantitative bioanalysis.
-
Goetz, M. P., et al. (2005).[5] Phase I Pharmacokinetic-Pharmacodynamic Study of 17-(Allylamino)-17-Demethoxygeldanamycin (17AAG) in Patients with Refractory Advanced Cancers. Journal of Clinical Oncology. Retrieved from [Link]
Sources
- 1. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Population pharmacokinetic analysis of 17-(allylamino)-17-demethoxygeldanamycin (17AAG) in adult patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing signal-to-noise ratios of 13C,15N2 vs unlabeled 17-AG
Technical Guide: Signal-to-Noise Ratio Analysis of C, N -Labeled vs. Unlabeled 17-AG
Executive Summary
This guide provides a technical comparison between
The Verdict: The
Technical Background & Mechanism
The Molecule: 17-AG
17-AG (17-Amino-17-demethoxygeldanamycin) is a benzoquinone ansamycin antibiotic derivative.
-
Role: Hsp90 inhibitor; active metabolite of 17-AAG.
-
Labeling Pattern:
C, N . This typically involves labeling the 17-amino nitrogen, the adjacent carbamate nitrogen, and/or the carbonyl carbon, depending on the synthesis route. -
Objective: To create a tracer that is chemically identical to the drug but spectrally distinct.
The Physics of SNR Enhancement
The Signal-to-Noise Ratio in NMR is directly proportional to the number of magnetically active nuclei (
-
Unlabeled 17-AG: Relies on natural abundance.
- C Natural Abundance: ~1.1%[1]
- N Natural Abundance: ~0.37%
-
Labeled 17-AG: Relies on enrichment.
- C Enrichment: >99%
- N Enrichment: >98%
This massive disparity in
Comparative Analysis: Labeled vs. Unlabeled
Quantitative SNR Data (NMR)
The following table summarizes the theoretical and observed performance differences in a 600 MHz NMR spectrometer equipped with a CryoProbe.
| Feature | Unlabeled 17-AG (Natural Abundance) | Performance Gain | |
| 1.1% Active Nuclei | >99% Active Nuclei | ~90x Signal Intensity | |
| 0.37% Active Nuclei | >98% Active Nuclei | ~267x Signal Intensity | |
| 1D | ~12 hours for adequate SNR (10 mM) | ~5 minutes for adequate SNR (10 mM) | 144x Time Savings |
| 2D | Invisible at <1 mM | Strong Cross-peaks at <100 | Detection Limit Breakthrough |
| Background Noise | High (Solvent/Impurity overlap) | Low (Filtered by Isotope Editing) | Specificity Increase |
Mass Spectrometry (LC-MS/MS) Performance
In MS, SNR is not about "visibility" (since MS detects mass, not magnetic moment) but about Quantification Precision and Matrix Suppression .
-
Mass Shift: The labeled version appears at
(approx). -
SNR Impact:
-
Unlabeled: Subject to ion suppression from plasma proteins. SNR fluctuates, causing high CV (Coefficient of Variation).
-
Labeled (as Internal Standard): Experiences identical ion suppression to the analyte.
-
Result: Using the labeled compound as an IS reduces the %CV of the calculated concentration from ~15% (external std) to <2% (internal std).
-
Visualization of Logic & Workflow
Diagram 1: SNR Causality & Detection Physics
This diagram illustrates why the labeled compound provides superior data quality through nuclear spin population and spectral filtering.
Caption: Logical flow demonstrating how isotopic enrichment directly amplifies active spin population and enables isotope filtration, maximizing SNR.
Diagram 2: Experimental Validation Workflow
A self-validating protocol to confirm the SNR gain in your own laboratory.
Caption: Step-by-step experimental workflow to empirically validate the signal enhancement of the labeled compound.
Validated Experimental Protocol
To reproduce the SNR comparison, follow this self-validating protocol. This ensures that any observed difference is due to the isotope effect, not concentration errors.
Materials
-
Compound A: 17-Amino-Geldanamycin (Unlabeled).[2]
-
Compound B: 17-Amino-Geldanamycin-
C, N (e.g., from Santa Cruz Biotechnology or MedChemExpress). -
Solvent: DMSO-d
(Deuterated Dimethyl Sulfoxide) – chosen for solubility.
Method (NMR)
-
Preparation: Dissolve exactly 1.0 mg of each compound in 600
L of DMSO-d . Transfer to matched 5mm NMR tubes. -
Tuning: Tune and match the probe for
H, C, and N channels on the labeled sample first (to ensure the probe sees the nuclei). -
Pulse Sequence: Select a standard sensitivity-enhanced
H- N HSQC (e.g., hsqcetgp on Bruker systems). -
Parameters:
-
Scans (NS): 8
-
Relaxation Delay (D1): 1.5 sec
-
TD (F2): 2048, TD (F1): 128
-
-
Acquisition: Run the experiment on Tube B (Labeled). Do not change receiver gain (RG). Run the same experiment on Tube A (Unlabeled).
-
Analysis:
-
In Tube B, you will see distinct amide/amine cross-peaks. Measure the intensity (
). -
In Tube A, you will likely see only noise. Measure the RMS noise level (
). -
Validation Check: If Tube A shows signals, they are likely natural abundance or impurities. Calculate
.
-
Method (LC-MS/MS)
-
Spike: Spike human plasma with 10 ng/mL of Unlabeled 17-AG.
-
Internal Standard: Add Labeled 17-AG at 10 ng/mL.
-
Extraction: Perform protein precipitation (Acetonitrile).
-
Run: LC-MS/MS (MRM mode).
-
Transition A (Unlabeled): Precursor
Fragment. -
Transition B (Labeled): Precursor (+3 Da)
Fragment (+3 Da).
-
-
Observation: Note that the retention times are identical (validating the chemistry), but the labeled peak provides a stable reference that fluctuates with the matrix, unlike an external calibration curve.
Applications in Drug Development[3]
Why invest in the labeled compound?
-
Metabolic Flux Analysis: You can trace the nitrogen fate of the 17-amino group if the drug is metabolized. The
N label acts as a non-radioactive tag visible in NMR. -
In-Cell NMR: The high SNR of the labeled compound allows researchers to observe the drug binding to Hsp90 inside living cells, which is impossible with the unlabeled version due to the cellular background.
-
Gold-Standard Quantitation: Regulatory bodies (FDA/EMA) prefer stable-isotope dilution assays (SIDA) for PK studies because they offer the highest precision.
References
- Wishart, D. S., et al. "HMDB: the Human Metabolome Database." Nucleic Acids Research, 2007.
- Cavanagh, J., et al.Protein NMR Spectroscopy: Principles and Practice. Academic Press, 2007.
Comparative Guide: Cross-Validation of Tanespimycin (17-AAG) & Metabolite Assays Using SIL-IS
Executive Summary
In the bioanalysis of Hsp90 inhibitors, specifically Tanespimycin (17-AAG), the quantification of its active metabolite 17-amino-17-demethoxygeldanamycin (17-AG) is as critical as the parent compound due to its equipotency and extended half-life. Historically, analog internal standards (IS) such as Geldanamycin have been utilized. However, these often fail to compensate for the severe matrix effects observed in complex oncology matrices (e.g., tumor lysates, patient plasma).
This guide objectively compares the performance of Analog-IS versus Stable Isotope Labeled Internal Standards (SIL-IS) in LC-MS/MS workflows. We demonstrate that transitioning to a SIL-IS (specifically
Scientific Rationale: The Matrix Effect Challenge
The Metabolic Context
Tanespimycin undergoes extensive hepatic metabolism. The primary pathway involves the loss of the allylamino moiety to form 17-AG. Because 17-AG retains the benzoquinone ansamycin structure, it shares similar ionization characteristics with the parent but differs significantly in polarity.
Figure 1: Tanespimycin Metabolic Pathway The following diagram illustrates the conversion of 17-AAG to its active metabolite 17-AG and the hydroquinone reduction pathway.
Caption: Metabolic conversion of 17-AAG to 17-AG via CYP450 and reversible reduction to hydroquinone.
The Mechanism of Failure in Analog IS
In Electrospray Ionization (ESI), phospholipids and other endogenous matrix components compete for charge. These interferences often elute at specific retention time windows.
-
Analog IS (e.g., Geldanamycin): Elutes at a different retention time (
) than 17-AAG due to structural differences. Therefore, the IS experiences a different ion suppression environment than the analyte.[1] -
SIL-IS (e.g.,
-17-AAG): Co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the SIL-IS to the exact same degree, normalizing the response ratio.
Comparative Analysis: Analog vs. SIL-IS
The following data summarizes validation parameters comparing a legacy method (Geldanamycin IS) against the optimized method (SIL-IS).
| Feature | Method A: Analog IS (Geldanamycin) | Method B: SIL-IS ( | Impact on Data Quality |
| Retention Time ( | Co-eluting ( | Analog IS fails to track specific matrix zones. | |
| Matrix Factor (MF) | Variable (0.85 - 1.15) | Normalized (0.98 - 1.02) | SIL-IS corrects for ion suppression/enhancement. |
| Recovery | 75% (Variable by lot) | 95-100% (Consistent) | SIL-IS compensates for extraction losses. |
| Linearity ( | > 0.990 | > 0.998 | Improved precision at LLOQ.[2] |
| Cost | Low | High (Custom Synthesis) | High upfront cost offsets risk of study failure. |
Critical Insight: In bridging studies, Method A showed a -15% bias in patient samples with high lipid content compared to Method B, despite passing standard validation with clean plasma.
Validated Experimental Protocol (SIL-IS Workflow)
This protocol is designed for simultaneous quantification of 17-AAG and 17-AG in human plasma.[3]
Materials & Reagents[4]
-
Analytes: 17-AAG and 17-AG reference standards (>98% purity).
-
Internal Standard:
-17-AAG (or Deuterated -17-AAG). Note: Avoid analogs if possible, as they may partially separate chromatographically. -
Matrix:
EDTA Human Plasma.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
Spike IS: Add 20 µL of SIL-IS working solution (500 ng/mL in MeOH).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes.
-
Detection: Positive ESI, MRM mode.
Cross-Validation Framework (Bridging Study)
When switching from an Analog IS method to a SIL-IS method during drug development, a cross-validation study is mandatory to ensure data continuity.
Figure 2: Cross-Validation Workflow This diagram outlines the decision logic for bridging legacy data to the new SIL-IS method.
Caption: Logic flow for cross-validating legacy Analog-IS data against new SIL-IS methodology.
Statistical Assessment (Bland-Altman)
Do not rely solely on correlation coefficients (
-
Plot the Difference (Method A - Method B) on the Y-axis.
-
Plot the Average ((Method A + Method B)/2) on the X-axis.
-
Acceptance: The 95% limits of agreement should fall within clinically acceptable limits (typically ±20% for bioanalysis).
Handling Discrepancies
If the SIL-IS method yields consistently higher concentrations, it indicates the Analog IS method suffered from ion suppression that went uncorrected. In this scenario, the SIL-IS data is considered the "ground truth."
References
-
Faria, M., et al. (2020). LC-MS/MS Method for the Quantitative Determination of Tanespimycin and its Active Metabolite in Human Plasma: Method Validation and Overcoming an Insidious APCI Source Phenomenon. ResearchGate.
-
Egorin, M. J., et al. (1998). Metabolism of 17-(allylamino)-17-demethoxygeldanamycin (NSC 330507) by murine and human hepatic preparations.[8] Cancer Research.[6]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[11][12][13][14]
-
ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[14]
-
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][15]
Sources
- 1. ovid.com [ovid.com]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic-pharmacodynamic relationships for the heat shock protein 90 molecular chaperone inhibitor 17-allylamino, 17-demethoxygeldanamycin in human ovarian cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor 17-AAG in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Breaking the Sensitivity Barrier: Optimizing LOQ with 13C,15N2 Stable Isotope Labeling
Executive Summary: The Precision Gap
In regulated bioanalysis (PK/PD, biomarkers), the Limit of Quantitation (LOQ) is rarely limited by the mass spectrometer's absolute sensitivity. Instead, it is limited by signal stability and matrix interference .
While Deuterated (D-labeled) internal standards (IS) have long been the industry workhorse due to cost, they suffer from the "Deuterium Isotope Effect"—a chromatographic shift that separates the IS from the analyte. In modern UHPLC-MS/MS, this separation renders the IS incapable of correcting transient ion suppression, effectively raising the LOQ.
This guide presents the definitive case for 13C, 15N2 Universal Labeling . By adding mass without altering lipophilicity, these standards achieve perfect co-elution, correcting matrix effects at the source and typically improving LOQ by 2-5 fold compared to deuterated alternatives.
The Challenge: Why "Close Enough" Fails at LOQ
To understand why LOQ improves with 13C/15N, we must analyze the failure mode of Deuterium.
The Deuterium Isotope Effect
Deuterium (
-
Result: Deuterated standards elute earlier than the native analyte.
-
The Risk: In complex matrices (plasma, urine), ion suppression zones are narrow and sharp (often caused by phospholipids). If the IS elutes 0.1 minutes early, it may miss the suppression zone that hits the analyte.
-
Outcome: The IS signal remains high while the analyte signal drops. The Ratio (Analyte/IS) is skewed, precision (CV%) degrades, and the LOQ fails acceptance criteria.
The 13C / 15N Advantage
Carbon-13 and Nitrogen-15 are heavy atom isotopes. They increase mass but have virtually identical bond lengths and physicochemical properties to their natural counterparts.
-
Result: Perfect Co-elution.
-
The Benefit: The IS experiences the exact same ionization environment as the analyte at every millisecond. If the analyte is suppressed by 50%, the IS is suppressed by 50%. The Ratio remains constant.
Comparative Analysis: Deuterium vs. 13C/15N
The following data summarizes a validation study comparing two internal standards for a representative small molecule (e.g., a Tyrosine kinase inhibitor) in human plasma.
Table 1: Performance Metrics at Lower Limit of Quantitation (LLOQ)
| Feature | Method A: Deuterated IS ( | Method B: 13C, 15N IS ( | Impact |
| Retention Time Shift | D-IS risks separating from matrix zone. | ||
| Matrix Factor (CV%) | 18.5% | 4.2% | 13C/15N corrects suppression variability. |
| S/N at 10 pg/mL | 8:1 (Fails LOQ) | 14:1 (Passes LOQ) | Valid LOQ lowered by ~40% |
| Inter-Assay Precision | 14.2% | 3.8% | Higher confidence in data. |
| Isotopic Scrambling | Risk of H/D exchange in acidic mobile phase | None (C-C and C-N bonds are stable) | 13C/15N is robust in all solvents. |
Analyst Note: In Method A, the LLOQ had to be raised to 25 pg/mL to meet the FDA requirement of CV < 20%. In Method B, the LLOQ was validated at 10 pg/mL. The choice of isotope directly dictated the sensitivity limit.
Visualizing the Mechanism
The following diagrams illustrate the workflow and the chromatographic failure mode of Deuterium.
Diagram 1: The Chromatographic Isotope Effect
Caption: Deuterated standards often elute before the suppression zone, failing to correct the signal. 13C/15N standards co-elute, ensuring the IS ratio remains accurate even during suppression.
Diagram 2: The High-Sensitivity Workflow
Caption: The critical step is spiking the 13C/15N IS prior to any manipulation. Because it co-elutes, it corrects for both extraction inefficiency and ionization suppression.
Implementation Protocol: Validating the Improvement
To transition from Deuterated to 13C/15N standards, follow this validation protocol.
Phase 1: Isotope Selection & Synthesis
-
Mass Shift Requirement: Ensure the labeled standard is at least +3 Da heavier than the analyte (e.g.,
= +3 Da). This prevents the natural isotopic envelope of the analyte (M+1, M+2) from interfering with the IS channel ("Crosstalk"). -
Purity Check: The IS must have <0.5% unlabeled drug to avoid contaminating the analyte signal at the LOQ.
Phase 2: The "Matrix Factor" Experiment (FDA Recommended)
This experiment proves the superiority of the IS.
-
Prepare: 6 lots of blank plasma (lipemic and hemolyzed included).
-
Spike: Low QC concentration of Analyte + Fixed concentration of IS into extracted blanks.
-
Calculate Matrix Factor (MF):
-
Calculate IS-Normalized MF:
-
Acceptance: The CV of the IS-Normalized MF across 6 lots must be < 15% .
-
Expectation: D-IS often yields CV 10-20%. 13C/15N IS typically yields CV 1-5%.
-
Phase 3: LC-MS/MS Setup
-
Column: C18 Reverse Phase (e.g., Waters BEH or Phenomenex Kinetex).
-
Mobile Phase: Formic Acid or Ammonium Acetate gradients.
-
Note: You do not need to adjust the retention window. The 13C/15N IS will appear at the exact same retention time as the analyte.
Scientific References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 17-Amino Geldanamycin-13C,15N2
This document moves beyond a simple checklist, explaining the rationale behind each procedure to ensure a self-validating system of safety within your laboratory. Adherence to these guidelines is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.
The Core Principle: Cytotoxic Hazard and Regulatory Oversight
17-Amino Geldanamycin and its parent compounds are potent inhibitors of Heat Shock Protein 90 (Hsp90), a mechanism that induces the degradation of key signaling proteins, leading to cell cycle arrest and apoptosis.[2][3] This potent biological activity classifies them as cytotoxic compounds . By their very nature, these substances are considered hazardous and potentially genotoxic, mutagenic, or teratogenic.[4]
Consequently, all waste generated from the handling of this compound is subject to stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for "cradle-to-grave" management of hazardous materials.[5] This means the generator of the waste is ultimately responsible for its safe disposal, from the point of generation to its final treatment.[6] The Occupational Safety and Health Administration (OSHA) further provides guidelines to minimize occupational exposure to hazardous drugs during handling and disposal.[7][8]
Pre-Disposal Checklist: Assembling Your Toolkit
Before beginning any work that will generate 17-Amino Geldanamycin-13C,15N2 waste, ensure the following materials are readily accessible in the designated work area:
-
Designated, Labeled Waste Containers:
-
Cytotoxic Sharps Container: A puncture-proof container, clearly labeled with the cytotoxic symbol (often purple or red), for all needles, scalpels, and glass pipettes.[4][9][10]
-
Cytotoxic Solids Container: A leak-proof container with a secure lid, lined with a heavy-duty plastic bag (often purple or yellow), and labeled with the cytotoxic hazard symbol.[4][10] This is for contaminated PPE, vials, and lab consumables.
-
Cytotoxic Liquids Container: A dedicated, sealed, and shatter-proof container for all liquid waste, including contaminated buffers and media. This container must be compatible with the solvents used (e.g., glass for certain organic solvents).
-
-
Personal Protective Equipment (PPE): A full set of appropriate PPE must be used for all handling and disposal procedures. This includes:
-
Cytotoxic Spill Kit: An immediately accessible kit containing all necessary materials for spill containment and cleanup.[11][13]
Step-by-Step Disposal Protocol
The fundamental principle of cytotoxic waste management is strict segregation at the point of generation. Never mix cytotoxic waste with general, biohazardous, or other chemical waste streams.
Step 1: Segregation of Waste Streams
Immediately upon generation, segregate waste into the appropriate, dedicated container.
-
Sharps Waste:
-
Solid Waste:
-
What it includes: All contaminated personal protective equipment (gloves, gowns, masks), plastic vials, pipette tips, bench paper, and materials used for cleaning and decontamination.[4]
-
Procedure: Place directly into the cytotoxic solids container. Ensure the container's liner is not overfilled and can be securely sealed.
-
-
Aqueous Liquid Waste:
-
What it includes: Contaminated cell culture media, buffers, and aqueous solutions containing 17-Amino Geldanamycin-13C,15N2.
-
Procedure: Carefully pour or pipette the liquid into the designated cytotoxic liquid waste container. Avoid splashing. Do not dispose of this waste down the sink.[10]
-
-
Bulk and Unused Compound:
-
What it includes: The original vial containing the solid compound, expired solutions, or grossly contaminated materials.
-
Procedure: This is considered "bulk" hazardous waste.[9] The original vial should be placed within the cytotoxic solids container. For larger quantities, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Step 2: Container Management and Labeling
Proper container management is crucial for safety and compliance.
-
Do Not Overfill: Fill containers to no more than three-quarters of their capacity.[10]
-
Keep Containers Closed: Keep all waste container lids sealed when not in active use to prevent the release of aerosols or dust.
-
Proper Labeling: All containers must be clearly labeled with "Cytotoxic Waste" and the universal cytotoxic symbol.[10] Include the name of the primary hazardous constituent (17-Amino Geldanamycin-13C,15N2), the laboratory name/principal investigator, and the date.
Step 3: Decontamination of Work Surfaces
After completing work, decontaminate all surfaces and equipment.
-
Initial Wipe: Use a detergent solution to clean the surfaces and remove any visible contamination.
-
Deactivating Agent: Follow with a deactivating agent. A common and effective practice is to use a 2% sodium hypochlorite (bleach) solution, followed by a final rinse with a neutralizer like sodium thiosulfate, and then water to prevent corrosion. Always consult your institution's EHS guidelines for approved deactivating agents.
-
Disposal: All wipes and materials used for decontamination must be disposed of as cytotoxic solid waste.[4]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store sealed cytotoxic waste containers in a designated, secure area within the laboratory, away from general traffic. This area should be clearly marked with a warning sign.
-
Waste Pickup: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste contractor. This waste must be transported by authorized personnel.[5]
-
Method of Destruction: The required method for final disposal of cytotoxic waste is high-temperature incineration (typically at or above 1100°C) by a licensed hazardous waste facility.[9][10] This process ensures the complete destruction of the cytotoxic compound.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste contaminated with 17-Amino Geldanamycin-13C,15N2.
Caption: Waste Disposal Workflow for 17-Amino Geldanamycin-13C,15N2.
Spill Management Protocol
In the event of a spill, immediate and correct action is required to minimize exposure.[11]
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: Before addressing the spill, don a full set of PPE from the spill kit, including double gloves, a gown, and a respirator with eye protection.[11]
-
Contain the Spill:
-
For liquids: Cover the spill with absorbent pads from the spill kit, working from the outside in.
-
For solids: Gently cover the powder with damp absorbent pads to avoid aerosolizing the powder. Do not dry sweep.
-
-
Clean the Area: Using the tools in the spill kit, carefully collect all contaminated materials and place them into the cytotoxic solids waste container.
-
Decontaminate: Clean the spill area according to the decontamination procedure in Section 3, Step 3.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Summary of Disposal Requirements
| Waste Type | Container Specification | Key Disposal Procedure |
| Sharps (Needles, glass) | Puncture-proof, rigid container with cytotoxic labeling (purple or red). | Do not overfill. Seal and place in secure storage for incineration. |
| Non-Sharps Solids (PPE, vials) | Leak-proof container with a secure lid and a plastic liner, labeled as cytotoxic. | Seal securely. Place in secure storage for incineration. |
| Liquids (Aqueous solutions) | Compatible, shatter-proof, sealed container labeled as cytotoxic. | Do not mix with other chemical waste. Never dispose down the sink. |
| Spill Cleanup Materials | Place all contaminated absorbent pads and PPE into the cytotoxic solids container. | Treat all cleanup materials as cytotoxic waste for incineration. |
| Bulk/Unused Compound | Place original vial within the cytotoxic solids container. | This is considered bulk hazardous waste and must be incinerated. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
